4-Ethenylidenehepta-1,6-dien-3-OL
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Overview
Description
4-Ethenylidenehepta-1,6-dien-3-OL is an organic compound with the molecular formula C7H10O. It is a member of the heptadienol family, characterized by the presence of two double bonds and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethenylidenehepta-1,6-dien-3-OL can be achieved through several methods. One common approach involves the reaction of 3-butenal with allylmagnesium bromide, followed by a series of purification steps . The reaction typically requires a controlled environment with specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the yield and purity of the final product. The process may also include steps such as distillation and crystallization to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethenylidenehepta-1,6-dien-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of heptadienone derivatives.
Reduction: Formation of heptanol derivatives.
Substitution: Formation of various substituted heptadienes.
Scientific Research Applications
4-Ethenylidenehepta-1,6-dien-3-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 4-Ethenylidenehepta-1,6-dien-3-OL involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-Allyl-1,6-heptadiene-4-ol: Similar structure with an allyl group instead of an ethenylidene group.
Cholesta-4,6-dien-3-ol: A steroidal compound with similar dienol structure
Uniqueness
4-Ethenylidenehepta-1,6-dien-3-OL is unique due to its specific arrangement of double bonds and hydroxyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and material science .
Properties
CAS No. |
651020-61-0 |
---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
InChI |
InChI=1S/C9H12O/c1-4-7-8(5-2)9(10)6-3/h4,6,9-10H,1-3,7H2 |
InChI Key |
AGSJFXFJKRYTKF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC(=C=C)C(C=C)O |
Origin of Product |
United States |
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